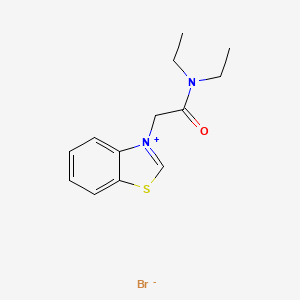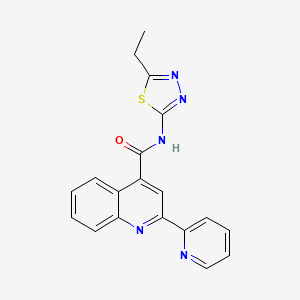![molecular formula C21H22N2O3 B5164678 3-acetyl-2-[4-(dimethylamino)phenyl]-4-hydroxy-1-(4-methylphenyl)-2H-pyrrol-5-one](/img/structure/B5164678.png)
3-acetyl-2-[4-(dimethylamino)phenyl]-4-hydroxy-1-(4-methylphenyl)-2H-pyrrol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-acetyl-2-[4-(dimethylamino)phenyl]-4-hydroxy-1-(4-methylphenyl)-2H-pyrrol-5-one is a complex organic compound with a unique structure that includes a pyrrole ring substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-2-[4-(dimethylamino)phenyl]-4-hydroxy-1-(4-methylphenyl)-2H-pyrrol-5-one typically involves the condensation of 3-acetyl-4-hydroxycoumarin with 4-dimethylaminobenzaldehyde in the presence of piperidine in an ethanol solution . This reaction forms the pyrrole ring and introduces the necessary substituents.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-acetyl-2-[4-(dimethylamino)phenyl]-4-hydroxy-1-(4-methylphenyl)-2H-pyrrol-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-acetyl-2-[4-(dimethylamino)phenyl]-4-hydroxy-1-(4-methylphenyl)-2H-pyrrol-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in the production of dyes and pigments due to its chromophoric groups.
Wirkmechanismus
The mechanism of action of 3-acetyl-2-[4-(dimethylamino)phenyl]-4-hydroxy-1-(4-methylphenyl)-2H-pyrrol-5-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. This interaction can affect biochemical pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-3-(3-(4-(dimethylamino)phenyl)acrylo-yl)-4-hydroxy-2H-chromen-2-one: This compound has a similar structure but includes a chromenone ring instead of a pyrrole ring.
4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran: This compound shares the dimethylamino and aromatic substituents but has a different core structure.
3,4-Dimethoxyphenethylamine: Although structurally different, this compound shares some functional groups and is used in similar applications.
Uniqueness
The uniqueness of 3-acetyl-2-[4-(dimethylamino)phenyl]-4-hydroxy-1-(4-methylphenyl)-2H-pyrrol-5-one lies in its specific combination of functional groups and the pyrrole ring, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
3-acetyl-2-[4-(dimethylamino)phenyl]-4-hydroxy-1-(4-methylphenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-13-5-9-17(10-6-13)23-19(18(14(2)24)20(25)21(23)26)15-7-11-16(12-8-15)22(3)4/h5-12,19,25H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRCSDSMQBKJJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(C(=C(C2=O)O)C(=O)C)C3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(3-phenylbutyl)-1-piperazinyl]pyrimidine](/img/structure/B5164599.png)
![N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B5164607.png)
![(5E)-1-(3-chlorophenyl)-5-[(2-phenylmethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5164612.png)
![2-{[(4-ISOPROPYLANILINO)CARBONYL]AMINO}BENZAMIDE](/img/structure/B5164617.png)
![1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-PHENOXYETHAN-1-ONE](/img/structure/B5164623.png)


![1-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]piperidine](/img/structure/B5164648.png)
![2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE](/img/structure/B5164662.png)
![(2S)-2-amino-N-[2-(4-propan-2-yloxyphenyl)ethyl]propanamide](/img/structure/B5164664.png)
![[(2S)-1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-2-pyrrolidinyl]methanol](/img/structure/B5164672.png)

![5-[(1-methyl-1H-indol-3-yl)methylene]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5164684.png)

